

Physicochemical Properties of Substituted Azepanes: A Technical Guide

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Compound of Interest

Compound Name: *(S)-Azepan-2-ylmethanol hydrochloride*

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Executive Summary

Substituted azepanes (hexahydro-1H-azepines) represent a distinct class of seven-membered nitrogen heterocycles that occupy a strategic "Goldilocks zone" in medicinal chemistry—bridging the gap between the rigid, well-characterized pyrrolidine/piperidine scaffolds and larger, macrocyclic systems.^{[1][2]} While often overlooked due to synthetic challenges and conformational complexity, azepanes offer unique vectors for exploring chemical space, particularly in designing inhibitors for kinases (e.g., Balanol analogues) and G-protein coupled receptors (GPCRs).^{[1][2]}

This guide provides a rigorous analysis of the physicochemical dynamics of the azepane core, focusing on conformational entropy, basicity modulation, and lipophilicity profiles essential for lead optimization.

Structural Dynamics & Conformational Analysis

Unlike cyclohexane (rigid chair) or piperidine, the seven-membered azepane ring is highly fluxional.^{[1][2]} It lacks a single, deep energy minimum, instead existing in a dynamic equilibrium dominated by Twist-Chair (TC) and Twist-Boat (TB) conformations.^{[1][2][3]}

The Conformational Landscape

The azepane ring possesses greater conformational entropy than its six-membered counterparts.[3][4] This flexibility allows the ring to adopt "induced fit" orientations within protein binding pockets, but it also imposes an entropic penalty upon binding.[4]

- Global Minimum: Typically the Twist-Chair (TC) conformation.[1][3][4]
- Secondary Minimum: The Chair (C) form, often destabilized by transannular interactions (Prelog strain) between C3-C6 hydrogens.[1][2][3]
- Pseudorotation: The barrier to interconversion is low (approx. 5–8 kcal/mol), allowing rapid pseudorotation at physiological temperatures.[3]

Medicinal Chemistry Implication: To improve binding affinity, substituents are often introduced to "lock" the ring into a bioactive conformation, reducing the entropic penalty.[3] For example, fusing the azepane to an aromatic ring (benzazepine) or introducing bulky groups at C2/C7 can restrict fluxionality.



Figure 1: Simplified conformational energy landscape of the azepane ring.

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[3]

Electronic Properties & Basicity (pKa)

The basicity of the azepane nitrogen is a critical parameter for solubility and permeability.[3]

Comparative Basicity

The pKa of the conjugate acid of unsubstituted azepane (hexamethyleneimine) is 11.07 (at 25°C).[3] This places it in a similar range to piperidine but distinct enough to influence pharmacokinetic outcomes.[3][4]

Heterocycle	Ring Size	pKa (Conjugate Acid)	Structural Driver
Pyrrolidine	5	11.27	Relief of eclipsing strain upon protonation. [1] [2] [3] [4]
Piperidine	6	11.22	Optimal solvation of the cation. [3] [4]
Azepane	7	11.07	Increased steric bulk hinders solvation of the cation; ring flexibility allows better accommodation of lone pair. [3] [4]

Modulation Strategies

- Fluorination: Introducing fluorine at the C3 or C4 position reduces the pKa of the amine via the inductive electron-withdrawing effect ([\[1\]](#)[\[3\]](#)). This is a standard tactic to improve lipophilicity (LogD) and permeability without sacrificing solubility completely.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- N-Substitution: Converting the amine to a sulfonamide (e.g., Tolazamide) or amide drastically reduces basicity, often to neutral or weakly acidic ranges, facilitating passive transport.[\[1\]](#)[\[3\]](#)

Lipophilicity & Solubility Profiles[\[3\]](#)[\[4\]](#)[\[5\]](#)

The azepane ring is more lipophilic than pyrrolidine or piperidine due to the additional methylene (-CH₂-) unit.[\[1\]](#)[\[2\]](#)

- LogP (Unsubstituted): ~1.2 (Experimental).
- Solubility: High in organic solvents; moderate to high in water as the hydrochloride salt.[\[3\]](#)[\[4\]](#)

Tuning LogD

For drug candidates, the goal is often to maintain a LogD

between 1 and 3.

- Problem: A simple N-alkyl azepane may be too basic (cationic at pH 7.4), leading to high solubility but potential hERG liability or phospholipidosis.[\[1\]\[2\]\[3\]\[4\]](#)
- Solution:
 - Reduce pKa: Fluorination (as mentioned above).
 - Masking: Use of urea or carbamate linkers (e.g., Balovaptan analogues).[\[1\]\[3\]\[4\]](#)

Synthetic Accessibility & Functionalization[\[4\]](#)

Historically, azepanes were difficult to synthesize, limiting their presence in screening libraries. Modern methods have democratized access to this scaffold.[\[3\]\[4\]](#)

Key Synthetic Pathways[\[1\]\[2\]\[3\]\[4\]](#)

- Ring-Closing Metathesis (RCM): Uses Grubbs catalysts to close dienes into unsaturated azepines, which are then hydrogenated.[\[1\]\[3\]\[4\]](#)
- Beckmann Rearrangement: Expansion of cyclohexanone oximes.[\[3\]\[4\]](#) This is the industrial route for caprolactam but applies to complex medicinal intermediates.[\[3\]\[4\]](#)
- Photochemical Ring Expansion: A cutting-edge method involving the dearomative expansion of nitroarenes or aryl azides under blue light to yield substituted azepanes directly from benzene precursors.[\[1\]\[3\]\[4\]\[5\]\[6\]](#)

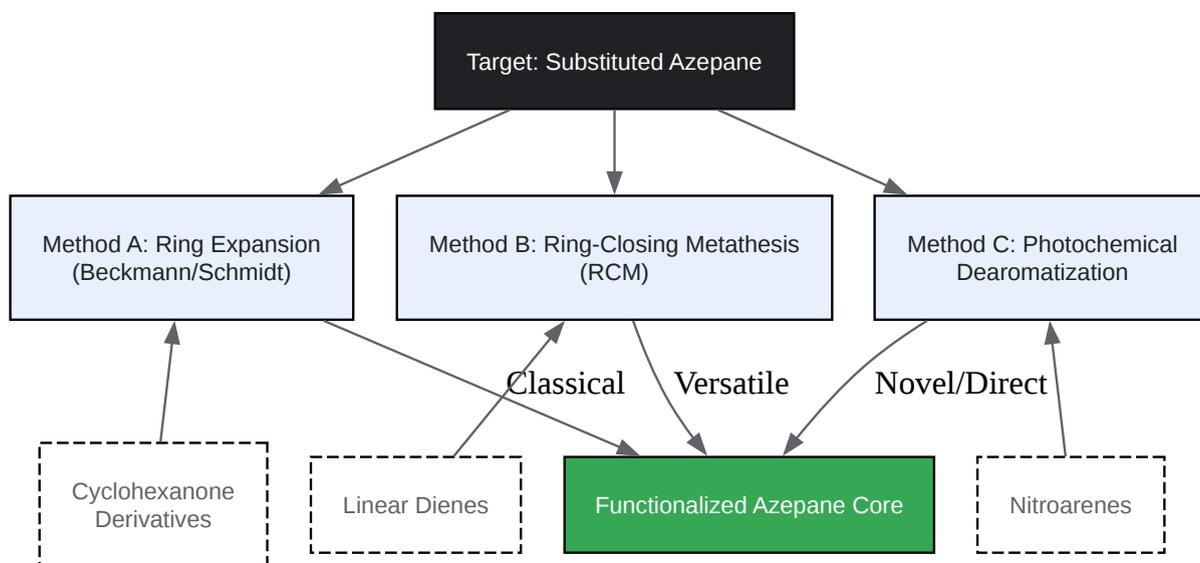


Figure 2: Strategic synthetic entry points for azepane scaffolds.

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Case Studies in Drug Discovery

The azepane moiety is not just a linker; it often serves as a critical pharmacophore element.[3][4]

A. Tolazamide (Antidiabetic)[1][3][4]

- Class: Sulfonylurea.[1][3][4]
- Role of Azepane: The hydrophobic azepane ring fits into the lipophilic pocket of the ATP-sensitive K⁺ channel (SUR1 subunit).[3] Its size provides optimal van der Waals contact compared to smaller rings.[3][4]

B. Azelastine (Antihistamine)[1][3][4]

- Class: H1 receptor antagonist.[1][3][4]
- Role of Azepane: The N-methylazepane moiety acts as the basic center (protonated at physiological pH) engaging in an ionic interaction with a conserved aspartate residue in the

GPCR.[3] The 7-membered ring provides specific steric bulk that differentiates it from other antihistamines.[1][3][4]

C. Balanol (PKC Inhibitor)[1][2]

- Class: Natural Product / Kinase Inhibitor.[1][3][4]
- Role of Azepane: The azepane ring mimics the ribose ring of ATP.[3][4] Its flexibility allows it to adopt a conformation that perfectly bridges the hinge region and the active site cleft.[3][4]

Experimental Protocols

Protocol 1: Determination of Azepane pKa via Potentiometric Titration

Objective: Accurate determination of the ionization constant.

- Preparation: Dissolve 5-10 mg of the azepane derivative in 20 mL of degassed water/methanol (1:1 v/v) to ensure solubility.
- Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01).
- Titration: Titrate with 0.1 M HCl (standardized) using an autotitrator. Add titrant in 5 μ L increments.
- Data Analysis: Plot pH vs. Volume of HCl. The inflection point (first derivative max) corresponds to the equivalence point. Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.[1][2][4]
 - Note: For highly insoluble compounds, use the Yasuda-Shedlovsky extrapolation method (titrate in varying % MeOH and extrapolate to 0% organic solvent).[1][2]

Protocol 2: Conformational Analysis via Low-Temperature NMR

Objective: Freeze out conformers to identify the preferred solution state.[1][3][4]

- Sample: Dissolve 10 mg of compound in CD₂Cl₂ or CDCl₃/CFCl₃ mixture (freons allow lower temperatures).
- Acquisition: Acquire ¹H NMR spectra at decreasing temperatures: 298K, 273K, 250K, down to 180K.
- Observation: Look for decoalescence of the methylene signals. The splitting of broad peaks into distinct multiplets indicates the "freezing" of the pseudorotation.
- Calculation: Use the coalescence temperature () to calculate the free energy of activation () for the ring inversion using the Eyring equation.

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